molecular formula C21H21FN4O3S2 B2978867 4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392298-65-6

4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2978867
CAS RN: 392298-65-6
M. Wt: 460.54
InChI Key: CAJOGOXDTCGMSK-UHFFFAOYSA-N
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Description

4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C21H21FN4O3S2 and its molecular weight is 460.54. The purity is usually 95%.
BenchChem offers high-quality 4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has highlighted the effectiveness of derivatives of 1,3,4-thiadiazol in combating various microbial and fungal pathogens. For instance, novel triazinone derivatives, including those related to 1,3,4-thiadiazol, demonstrated significant growth inhibition properties against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity (Kumara et al., 2015). Additionally, compounds like 4-butoxy-N-{5-[({[5- (ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide have shown high antimicrobial activity, suggesting their potential for further research (Sych et al., 2019).

Biological Studies and Synthesis

Various studies have focused on the synthesis and biological evaluation of compounds related to 1,3,4-thiadiazol. For example, 4, 5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were synthesized and evaluated for their antioxidant and antibacterial activities against Staphylococcus aureus, showing promising results (Karanth et al., 2019). The synthesis of thiadiazolobenzamide and its complexes with Ni and Pd was also studied, providing insights into their structural and chemical properties (Adhami et al., 2012).

Inhibition of Enzymes and Antiproliferative Activities

Compounds derived from 1,3,4-thiadiazol have been investigated for their role in inhibiting specific enzymes and antiproliferative activities. For instance, halogenated sulfonamides, including those related to 1,3,4-thiadiazol, were synthesized and evaluated as inhibitors of the tumor-associated enzyme carbonic anhydrase IX, revealing potential leads for antitumor agents (Ilies et al., 2003). Additionally, pyrazole-sulfonamide derivatives derived from similar compounds showed cell-selective effects against tumor cells, indicating their potential as anticancer drugs (Mert et al., 2014).

properties

IUPAC Name

4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S2/c1-2-3-12-29-15-10-8-14(9-11-15)19(28)24-20-25-26-21(31-20)30-13-18(27)23-17-7-5-4-6-16(17)22/h4-11H,2-3,12-13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJOGOXDTCGMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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